1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine
Description
1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine (hereafter referred to by its systematic name) is a piperazine derivative characterized by a 2-chloro-4-(methylsulfonyl)phenyl group at position 1 and a 2-hydroxyethyl substituent at position 4 of the piperazine ring. It exists as a white crystalline solid with solubility in both polar (e.g., water) and nonpolar solvents, making it versatile in organic synthesis and polymer chemistry . The methylsulfonyl (–SO₂CH₃) group enhances its reactivity as a hydrogen bond acceptor and electron-withdrawing moiety, while the hydroxyethyl (–CH₂CH₂OH) group contributes to hydrogen bonding and hydrophilicity. Key applications include:
Properties
IUPAC Name |
2-[4-(2-chloro-4-methylsulfonylphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-20(18,19)11-2-3-13(12(14)10-11)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQPINFUIUHSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)CCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198834 | |
| Record name | 4-[2-Chloro-4-(methylsulfonyl)phenyl]-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-67-1 | |
| Record name | 4-[2-Chloro-4-(methylsulfonyl)phenyl]-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-Chloro-4-(methylsulfonyl)phenyl]-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds with a 4-(methylsulfonyl)phenyl pharmacophore have been evaluated as inhibitors of cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2). COX enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins.
Mode of Action
Compounds with similar structures have been shown to inhibit cox enzymes. This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins.
Biochemical Analysis
Biochemical Properties
1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2) inhibitors, which are crucial in inflammatory responses. The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and reducing inflammation.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of COX-2, leading to reduced production of pro-inflammatory mediators. This compound also affects gene expression by altering the transcription of genes involved in inflammatory responses.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of COX-2 enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators. Additionally, it modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under ambient conditions, but its degradation can occur under specific conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory effects without significant toxicity. At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in target tissues, affecting its therapeutic potential and side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and its overall efficacy.
Biological Activity
1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and related research findings.
- Molecular Formula : C13H19ClN2O3S
- Molecular Weight : 304.82 g/mol
- CAS Number : 646459-41-8
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its anti-inflammatory and antimicrobial properties. Here are some key findings:
Anti-inflammatory Activity
- Mechanism of Action : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. Studies have indicated that it exhibits selective inhibition of COX-2 over COX-1, which is crucial for minimizing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Case Study : In vitro assays demonstrated that this compound significantly reduced prostaglandin E2 production in human fibroblast cells, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
- Spectrum of Activity : Preliminary studies suggest that this compound has broad-spectrum antimicrobial activity against various bacterial strains, including MRSA and E. coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
- Case Study : In a controlled study, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. It exhibited notable antibacterial activity with MIC values ranging from 5 to 20 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the piperazine ring and the sulfonyl group can significantly impact the biological activity of the compound. For instance:
- Increasing the hydrophobic character of substituents on the phenyl ring enhances COX-2 selectivity.
- The presence of hydroxyl groups contributes to improved solubility and bioavailability .
Data Tables
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below highlights critical differences between the target compound and selected piperazine derivatives:
Key Observations:
- Substituent Effects: Chloro and Methylsulfonyl Groups: The 2-chloro-4-(methylsulfonyl)phenyl group in the target compound provides strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution compared to analogs with trifluoromethyl (MK21) or tosyl groups () . Hydroxyethyl Group: The 2-hydroxyethyl moiety improves aqueous solubility and hydrogen-bonding capacity, contrasting with lipophilic substituents like phenoxyethyl () or aryl-diazenyl () .
Synthetic Methods :
Pharmacological and Functional Comparisons
- Anticonvulsant Activity :
- Compound II (), featuring a 2-hydroxyethyl group, demonstrates potent anticonvulsant activity (protective index > valproate), suggesting that the hydroxyethyl substituent may enhance CNS penetration . The target compound’s methylsulfonyl group could modulate similar pathways but lacks reported bioactivity data.
- Antifungal and Antimicrobial Potential: Piperazine derivatives with sulfonyl groups (e.g., posaconazole, ) exhibit antifungal activity via cytochrome P450 inhibition. The target compound’s methylsulfonyl group may offer analogous interactions but requires validation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine, and how do reaction parameters influence yield?
- Methodology : Palladium-catalyzed cross-coupling reactions are commonly employed for synthesizing piperazine derivatives. Key parameters include solvent choice (e.g., DMF or DMSO for polar intermediates), temperature control (60–120°C), and reaction time (12–48 hours). For example, optimizing solvent polarity can enhance nucleophilic substitution efficiency, while prolonged reaction times may reduce byproduct formation .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity through HPLC (>95%) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and hydrogen bonding patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation pathways .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .
Q. What safety precautions are necessary when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as piperazine derivatives can cause irritation .
- Work in a fume hood to prevent inhalation of toxic fumes during synthesis .
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve purity and scalability?
- Approach :
- Design of Experiments (DoE) : Vary solvent polarity, catalyst loading (e.g., Pd(PPh₃)₄ at 5–10 mol%), and temperature to identify optimal conditions .
- Scale-Up Considerations : Transition from batch to flow chemistry for improved heat/mass transfer, reducing side reactions .
- Validation : Use LC-MS to quantify intermediates and adjust stoichiometry in real-time .
Q. What advanced structural elucidation methods resolve conformational ambiguities in this compound?
- Techniques :
- X-Ray Crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group observed in related piperazines) .
- Dynamic NMR : Study rotational barriers of the piperazine ring at variable temperatures (e.g., 25–100°C) .
- Data Interpretation : Compare experimental results with DFT calculations (e.g., Gaussian 16) to validate electronic structures .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Analysis Framework :
- Replicate Studies : Ensure identical assay conditions (e.g., cell lines, incubation times) to isolate variables .
- Metabolic Stability Testing : Evaluate hepatic microsomal stability (e.g., human liver microsomes) to rule out pharmacokinetic variability .
- Structural Analog Comparison : Compare activity with derivatives (e.g., fluorophenyl or benzodioxinyl variants) to identify pharmacophore contributions .
Q. What strategies enhance the pharmacological profile of this compound through structural modification?
- Design Principles :
- Bioisosteric Replacement : Substitute the 2-hydroxyethyl group with a carbamate or sulfonamide to improve metabolic stability .
- Prodrug Approaches : Introduce ester linkages (e.g., ethyl carboxylate) to enhance bioavailability .
- Validation : Conduct in vitro ADME assays (e.g., Caco-2 permeability, plasma protein binding) to prioritize candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
